Tubastatin A HCl is a synthetic compound specifically designed to inhibit HDAC6, a member of the histone deacetylase (HDAC) family of enzymes. These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, thereby influencing DNA accessibility. [, , ] While there are 18 known HDACs categorized into four classes, HDAC6 is unique in its cytoplasmic localization and its deacetylation targets beyond histones, including proteins like alpha-tubulin and heat shock protein 90 (HSP90). [, ]
Tubastatin A HCl's high selectivity for HDAC6 over other HDAC isoforms makes it a valuable tool for investigating the specific roles of HDAC6 in various cellular processes. This compound has been employed in numerous studies to understand HDAC6's involvement in conditions such as cancer, neurodegenerative diseases, and inflammatory disorders. [, , ]
Tubastatin A hydrochloride is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family involved in various cellular processes, including transcriptional regulation and protein homeostasis. This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and cancer due to its ability to modulate acetylation levels of proteins such as α-tubulin, which is crucial for microtubule stability and function .
Tubastatin A hydrochloride was first synthesized as part of a rational design strategy aimed at developing selective HDAC6 inhibitors. It falls under the classification of Class II histone deacetylase inhibitors, with a specific focus on HDAC6, distinguishing it from other isoforms like HDAC1 and HDAC8 . The compound is known for its high potency, with an inhibitory concentration (IC50) of approximately 0.015 μM against HDAC6, demonstrating significant selectivity over other HDACs .
The synthesis of Tubastatin A hydrochloride involves several steps that utilize straightforward organic chemistry techniques. The initial synthetic route was described by Butler et al. in 2010, where the compound was developed through modifications of existing hydroxamate-based inhibitors. The key steps include:
The synthesis is characterized by high yield and purity, typically exceeding 98% as determined by high-performance liquid chromatography.
The molecular formula for Tubastatin A hydrochloride is , with a molecular weight of 371.86 g/mol . The structure features a tetrahydro-γ-carboline core linked to a phenylhydroxamate group, which is critical for its inhibitory action on HDAC6.
LJTSJTWIMOGKRJ-UHFFFAOYSA-N
CN1CCC2=C(C3=CC=CC=C3N2CC4=CC=C(C(NO)=O)C=C4)C1.Cl
The crystal structure analysis has revealed that the hydroxamate moiety coordinates with the zinc ion in the active site of HDAC6, facilitating its inhibitory action .
Tubastatin A hydrochloride primarily functions through the inhibition of HDAC6 activity. The mechanism involves:
Experimental studies have shown that treatment with Tubastatin A results in significant increases in acetylated α-tubulin levels in various cell lines, indicating effective inhibition of HDAC6 activity .
The mechanism by which Tubastatin A exerts its effects can be summarized as follows:
In vivo studies have demonstrated that administration of Tubastatin A results in elevated levels of acetylated proteins, correlating with improved neuronal survival and function in models of neurodegeneration .
Tubastatin A hydrochloride exhibits several notable physical and chemical properties:
These properties facilitate its use in laboratory settings for research applications.
Tubastatin A hydrochloride has diverse applications in scientific research:
Tubastatin A hydrochloride (chemical name: N-hydroxy-4-((2-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)methyl)benzamide hydrochloride) is a synthetic small-molecule inhibitor with the molecular formula C₂₀H₂₁N₃O₂•HCl and a molecular weight of 371.86 g/mol [1] [3] [5]. The compound features a tetrahydro-γ-carboline cap group connected via a rigid phenyl linker to a hydroxamate zinc-binding group (ZBG) [2]. X-ray crystallography of the Danio rerio HDAC6-CD2/Tubastatin A complex (resolution: 1.1 Å) reveals that the indole moiety of the cap engages a hydrophobic pocket formed by residues His463, Pro464, Phe583, and Leu712, while the methylpiperidine group extends into a solvent-exposed region [2]. The hydrochloride salt form enhances stability and solubility for experimental use.
Table 1: Molecular Identity of Tubastatin A Hydrochloride
Property | Value |
---|---|
CAS Number | 1310693-92-5 |
Molecular Formula | C₂₀H₂₁N₃O₂•HCl |
Molecular Weight | 371.86 g/mol |
IUPAC Name | N-hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide hydrochloride |
Purity | ≥98% (HPLC) |
Key Structural Features | Tetrahydro-γ-carboline cap, phenyl linker, hydroxamate ZBG |
The hydroxamate group in Tubastatin A mediates monodentate coordination with the catalytic Zn²⁺ ion in HDAC6’s active site, a binding mode confirmed by ultrahigh-resolution crystallography [2] [6]. This contrasts with flexible aliphatic hydroxamates (e.g., trichostatin A), which adopt bidentate coordination. The phenyl linker participates in a double π-stacking network with Phe583 and Phe643 residues (distances: 3.7–5.0 Å), stabilizing the complex [2] [6]. The hydrophobic L1-loop pocket (residues His463, Pro464, Phe583, Leu712) accommodates the tetrahydro-γ-carboline cap, contributing to an estimated binding energy of -0.5 kcal/mol relative to bidentate conformations [2]. Pharmacological inhibition disrupts HDAC6’s deacetylase function, leading to hyperacetylation of α-tubulin at Lys40—a primary physiological substrate [6] [8]. Notably, inhibition also enhances HDAC6’s microtubule-binding capacity, independently promoting microtubule stability [6].
Tubastatin A exhibits >1,000-fold selectivity for HDAC6 over most class I (HDAC1–3, HDAC8), IIa (HDAC4,5,7,9), and IV (HDAC11) isoforms, as determined by enzymatic assays [3] [4] [8]. Its IC₅₀ against HDAC6 is 15 nM, compared to 16.4 µM for HDAC1 and 854 nM for HDAC8 [3] [8]. The selectivity arises from HDAC6’s unique wider rim region (17.5 Å vs. HDAC1’s 12.5 Å), which accommodates the bulky tetrahydro-γ-carboline cap [2] [7]. Discrepancies exist regarding HDAC10 inhibition: ligand displacement assays suggest potency (IC₅₀ ~40–100 nM), whereas enzymatic assays show only modest activity (>16 µM) [2] [7]. No significant inhibition occurs against NAD⁺-dependent sirtuins (Class III) [8].
Table 2: Selectivity Profile of Tubastatin A Hydrochloride
HDAC Isoform | Class | IC₅₀ (nM) | Selectivity Ratio (vs. HDAC6) |
---|---|---|---|
HDAC6 | IIb | 15 | 1 |
HDAC8 | I | 854 | 57 |
HDAC10 | IIb | 16,000–40,000* | 1,067–2,667 |
HDAC1 | I | 16,400 | 1,093 |
HDAC2/3/4/5/7/9/11 | I/IIa/IV | >16,000 | >1,000 |
*Conflicting data from biochemical vs. displacement assays [2] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7